molecular formula C21H23N5O B2543328 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)quinoline-6-carboxamide CAS No. 2034201-60-8

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)quinoline-6-carboxamide

Cat. No. B2543328
CAS RN: 2034201-60-8
M. Wt: 361.449
InChI Key: WPXFCYITRXZIPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)quinoline-6-carboxamide" is not directly synthesized in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of related piperidine and pyrazole derivatives is described in the first paper, where piperidine carboxylic acids were converted to β-keto esters and subsequently reacted with N-mono-substituted hydrazines to afford pyrazole carboxylates . Another relevant synthesis involves the creation of piperidine-4-carboxamides with a quinoline moiety, which were evaluated for inotropic activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, similar compounds have been characterized using NMR spectroscopy and HRMS , , . These techniques could be applied to determine the structure of "this compound," ensuring the correct formation of the compound and identifying its structural features.

Chemical Reactions Analysis

The papers do not discuss the chemical reactions of the specific compound "this compound." However, similar compounds have been used in various chemical reactions. For example, N-aryl piperazine carboxamide derivatives were synthesized and then evaluated for antimicrobial activity . The reactivity of the compound could be inferred based on these related structures and their reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" are not directly reported in the provided papers. However, similar compounds' properties, such as solubility, melting points, and stability, can be predicted based on the properties of structurally related compounds. For example, electrochemical studies of a related quinoline carboxylic acid derivative were reported, which could provide insights into the electrochemical properties of the compound .

Scientific Research Applications

Heterocyclic Amines in Scientific Research

Formation and Exposure :Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are formed during the cooking of meat at high temperatures. Studies have shown that HCAs are present in cooked foods and are considered potential carcinogens. The presence of HCAs in urine samples of healthy volunteers consuming a normal diet indicates continuous exposure through diet (Nagao et al., 1996).

Metabolism and Health Effects :Metabolism studies reveal that HCAs require activation by enzymes such as cytochrome P450 1A2 (CYP1A2) to exert their carcinogenic effects. This enzymatic activation is crucial for understanding the potential health risks associated with HCA exposure (Boobis et al., 1994). Furthermore, individual variability in enzyme activity due to genetic differences could influence susceptibility to the carcinogenic effects of HCAs, highlighting the importance of personalized medicine approaches in assessing cancer risk (Voutsinas et al., 2012).

Applications in Drug Metabolism and Pharmacokinetics :Research on specific compounds like GSK1322322 showcases the complexity of drug metabolism and the importance of understanding the pharmacokinetic profiles of new therapeutic agents. Studies involving metabolism and disposition in humans can provide insights into the safety and efficacy of novel drugs, including potential interactions with food constituents or other medications (Mamaril-Fishman et al., 2014).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(16-5-6-18-15(12-16)2-1-9-22-18)23-17-7-10-26(11-8-17)20-13-19(24-25-20)14-3-4-14/h1-2,5-6,9,12-14,17H,3-4,7-8,10-11H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFCYITRXZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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